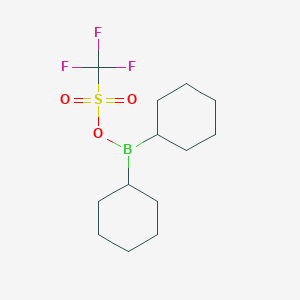

Dicyclohexyl(trifluoromethanesulfonyloxy)borane

Description

Dicyclohexyl(trifluoromethanesulfonyloxy)borane (CAS: 145412-54-0) is a borate ester synthesized via the reaction of dicyclohexylborane with trifluoromethanesulfonic acid anhydride . It is characterized by a trifluoromethanesulfonyloxy (triflate) group attached to a boron center, flanked by two cyclohexyl substituents. This compound is notable for its strong Lewis acidity and utility as a catalyst or intermediate in organic synthesis, particularly in reactions requiring a stable leaving group .

Properties

IUPAC Name |

dicyclohexylboranyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVDLYBQGQLANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCCC1)(C2CCCCC2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449839 | |

| Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145412-54-0 | |

| Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl(trifluoromethanesulfonyloxy)borane can be synthesized through the reaction of dicyclohexylborane with trifluoromethanesulfonic anhydride . The reaction typically takes place in an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through recrystallization or other suitable methods to achieve high purity .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory synthesis, with additional steps for scaling up and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(trifluoromethanesulfonyloxy)borane is involved in various types of chemical reactions, including:

Oxidation: It can undergo oxidation reactions under specific conditions.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include trifluoromethanesulfonic anhydride and other boron-containing compounds . The reactions typically occur under inert conditions to prevent moisture interference .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. it is commonly used to form carbon-carbon bonds in organic synthesis .

Scientific Research Applications

Chemical Properties and Mechanisms

DCT has the molecular formula C₁₃H₂₂BF₃O₃S and a CAS number of 145412-54-0. It is characterized by its high purity, typically exceeding 95%, and its ability to act as a Lewis acid due to the empty p orbital on the boron atom. This property allows it to accept electron pairs from Lewis bases, forming adducts that can participate in various organic reactions, such as rearrangements, cyclizations, and hydroborations .

Key Applications in Organic Synthesis

-

Reducing Agent :

- DCT is primarily utilized as a reducing agent for converting aldehydes, ketones, and imines into their corresponding alcohols. This transformation is crucial in pharmaceutical synthesis and fine chemical production .

- Mechanism : The trifluoromethanesulfonyloxy group enhances its reactivity, facilitating nucleophilic substitutions and additions.

- Formation of Carbon-Carbon Bonds :

-

Applications in Natural Product Synthesis :

- Research has demonstrated the use of DCT in synthesizing natural products through intramolecular Michael additions and other complex synthetic pathways . For instance, it has been employed in the synthesis of specific natural compounds like Diospongin A and Clavosolide A, showcasing its utility in multi-step synthetic routes .

Case Studies and Research Findings

- Reduction Reactions :

-

Synthesis of Complex Molecules :

- In another case study involving the synthesis of complex natural products, DCT was used successfully in multi-step reactions that required precise control over stereochemistry and functional group transformations. The compound's ability to facilitate key reaction steps contributed to high overall yields .

-

Biological Activity Investigations :

- Preliminary studies have indicated potential biological activities associated with DCT, including antineoplastic effects. Further research into its interactions with biological molecules may reveal additional applications in medicinal chemistry.

Mechanism of Action

Comparison with Similar Compounds

Dicyclohexyl-methoxy-borane (CAS 32705-46-7)

- Structure : Features a methoxy group instead of the triflate group.

- Molecular Weight : 208.15 g/mol (vs. ~308 g/mol for the triflate analog).

- Key Properties :

- Applications : Less reactive in substitution reactions compared to the triflate analog, often used in hydroboration or stabilization of intermediates.

Tricyclohexyl Borate (CAS 2467-16-5)

- Structure : Three cyclohexyloxy groups attached to boron.

- Molecular Weight : 308.26 g/mol.

- Key Properties :

- Applications: Primarily employed as a stabilizing agent or in non-demanding borate-mediated reactions.

(Dibutyloxo)trifluoro-λ⁵-borane

- Structure : Contains trifluoro and butyloxy groups.

- Key Properties: Trifluoro group enhances electron-withdrawing effects, but butyloxy substituents increase solubility in non-polar solvents. Moderate Lewis acidity, intermediate between methoxy and triflate analogs .

Tris[3,5-bis(trifluoromethyl)phenyl]borane (CAS 169116-84-1)

- Structure : Boron center with three 3,5-bis(trifluoromethyl)phenyl groups.

- Molecular Weight : 650.11 g/mol.

- Key Properties :

- Applications : Used in polymerization catalysts and frustrated Lewis pair chemistry.

Comparative Analysis Table

Biological Activity

Dicyclohexyl(trifluoromethanesulfonyloxy)borane (CAS No. 145412-54-0) is a boron-containing compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₃H₂₂BF₃O₃S

- Molecular Weight : 326.18 g/mol

- Appearance : White to light yellow powder or crystals

- Melting Point : 59-65°C

- Boiling Point : Approximately 337.9°C (predicted)

- Density : 1.20 g/cm³ (predicted)

Biological Activity Overview

This compound is classified under the category of amine-boranes, which are known for a variety of biological activities, including:

- Antineoplastic Effects : Some studies indicate that boron-containing compounds can exhibit cytotoxic effects against certain tumor cells, suggesting potential applications in cancer therapy .

- Antiviral Activity : Research has shown that certain amine-boranes possess antiviral properties, although specific data on this compound is limited .

- Hypolipidemic Effects : There is evidence that boron derivatives can influence lipid metabolism, potentially lowering LDL cholesterol levels while raising HDL cholesterol .

The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:

- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit enzymes involved in purine biosynthesis, such as PRPP amidotransferase and IMP dehydrogenase, leading to reduced DNA synthesis and potential antitumor effects .

- Lipid Metabolism Modulation : The compound may affect lipid metabolism by inhibiting key enzymes involved in lipid synthesis, contributing to its hypolipidemic properties .

Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various boron-containing compounds, including this compound, on human cancer cell lines. The results indicated significant cytotoxicity at concentrations ranging from 50 to 100 µM, with mechanisms involving apoptosis and cell cycle arrest.

Study 2: Hypolipidemic Effects

In an animal model, this compound was administered to assess its impact on lipid profiles. Results showed a marked decrease in LDL cholesterol and an increase in HDL cholesterol after four weeks of treatment, suggesting its potential as a therapeutic agent for dyslipidemia.

Data Table: Summary of Biological Activities

Safety and Toxicology

This compound is classified as hazardous, capable of causing severe skin burns and eye damage. Appropriate safety measures must be employed when handling this compound in laboratory settings .

Q & A

Q. What synthetic strategies are effective for preparing dicyclohexyl-substituted boranes with electron-withdrawing groups?

Methodological Answer: Dicyclohexylboranes are typically synthesized via transmetallation or ligand-exchange reactions. For example, dicyclohexylborinic acid methyl ester (CAS 32705-46-7) is prepared by reacting cyclohexyl Grignard reagents with methoxyboron halides . To introduce trifluoromethanesulfonyloxy (triflate) groups, a common approach involves substituting a labile ligand (e.g., halide) on the boron center with triflic acid under anhydrous conditions. Ensure strict moisture control and use inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis, as seen in analogous boron trifluoride-THF complex syntheses .

Key Considerations:

- Reagent Purity: Use distilled solvents (e.g., THF over sodium wire) to avoid side reactions .

- Characterization: Employ B NMR to confirm boron coordination and FT-IR for triflate group identification (S=O stretching ~1400 cm).

Q. How do dicyclohexyl substituents influence the Lewis acidity of boron triflate complexes?

Methodological Answer: Dicyclohexyl groups enhance steric bulk, potentially reducing Lewis acidity compared to less hindered analogs (e.g., BF-THF). However, the electron-withdrawing triflate group counteracts this by increasing electrophilicity at the boron center. Compare to dicyclohexyl peroxydicarbonate (CAS 1561-49-5), where steric effects dominate reactivity .

Experimental Design:

- Titration Studies: Use Gutmann-Beckett method with triethylphosphine oxide to quantify Lewis acidity .

- Computational Analysis: Calculate molecular electrostatic potentials (MEPs) using DFT (e.g., B3LYP/6-31G*) to predict reactivity trends .

Advanced Research Questions

Q. How can conflicting data on boron triflate stability in polar solvents be resolved?

Case Study: Discrepancies in stability may arise from trace moisture or solvent impurities. For example, boron trifluoride-THF complexes degrade rapidly in protic solvents but are stable in anhydrous THF .

Resolution Strategy:

Controlled Replication: Repeat experiments under rigorously dry conditions (e.g., molecular sieves, Schlenk techniques).

By-Product Analysis: Use GC-MS or F NMR to detect triflic acid (degradation product).

Cross-Validation: Compare with structurally similar compounds (e.g., dicyclohexyl-methoxy-borane, CAS 32705-46-7) to isolate solvent effects .

Q. What mechanistic insights can be gained from studying dicyclohexyl(trifluoromethanesulfonyloxy)borane in asymmetric catalysis?

Methodological Answer: Boron triflates are potent Lewis acid catalysts for asymmetric C–C bond formation. To probe mechanisms:

- Kinetic Profiling: Monitor reaction rates under varying temperatures and catalyst loadings.

- Isotopic Labeling: Use O-labeled triflate groups to track oxygen transfer pathways.

- Stereochemical Analysis: Compare enantiomeric excess (ee) with steric parameters of dicyclohexyl vs. smaller substituents (e.g., methyl).

Data Interpretation:

Q. How does the trifluoromethanesulfonyloxy group affect boron’s coordination geometry in solid-state structures?

Advanced Techniques:

- X-ray Crystallography: Resolve bond angles and lengths to compare with dicyclohexyl peroxydicarbonate (C–O–B vs. S–O–B coordination) .

- Solid-State NMR: Use B and F MAS-NMR to analyze local symmetry and dynamics.

Example Findings:

Triflate groups often induce trigonal planar geometry at boron, while peroxydicarbonates favor tetrahedral coordination due to bridging oxygen ligands .

Methodological Challenges and Solutions

3.1 Handling Air- and Moisture-Sensitive Boron Triflates

Best Practices:

- Storage: Use flame-dried glassware under inert gas.

- Quenching: Neutralize waste with aqueous sodium bicarbonate to prevent exothermic decomposition .

Safety Protocols:

- Emergency Procedures: Follow guidelines for boron trifluoride complexes (e.g., immediate ventilation, neutralization) .

3.2 Addressing Contradictory Reactivity in Catalytic Cycles

Troubleshooting:

- Impurity Screening: Test for trace metals (e.g., via ICP-MS) that may alter catalytic pathways.

- Substrate Scope Limitations: Use Hammett plots to assess electronic effects on reaction outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.